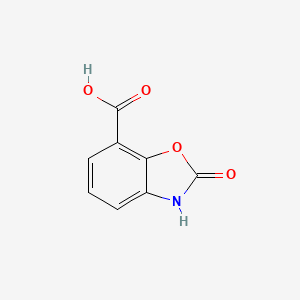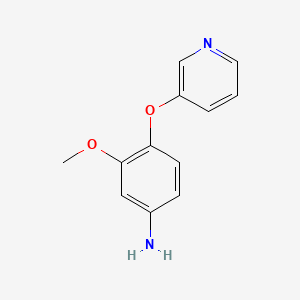
3-Methoxy-4-(pyridin-3-yloxy)aniline
Übersicht
Beschreibung
3-Methoxy-4-(pyridin-3-yloxy)aniline, also known as MPYA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound is a yellow solid with a molecular formula of C12H12N2O2, and it has a molecular weight of 220.24 g/mol.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and QSAR Studies
3-Methoxy-4-(pyridin-3-yloxy)aniline and its derivatives have been extensively studied in the field of molecular docking and quantitative structure–activity relationship (QSAR). For instance, Caballero et al. (2011) utilized docking studies to analyze the molecular features contributing to the high inhibitory activity of compounds like 3-Methoxy-4-(pyridin-3-yloxy)aniline in c-Met kinase inhibitors. The study highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond-donor fields in these compounds (Caballero et al., 2011).
Synthesis and Metallation
The synthesis and metallation of derivatives of 3-Methoxy-4-(pyridin-3-yloxy)aniline, such as 4-methoxypicolin- and 2-methoxyisonicotin-anilides, have been a topic of research, particularly in the synthesis of trisubstituted pyridines. Epsztajn et al. (1989) described the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines, highlighting the versatility of these compounds in synthetic chemistry (Epsztajn et al., 1989).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Research by Vargas Méndez and Kouznetsov (2015) explored the antioxidant and acetylcholinesterase (AChE) inhibitory properties of γ-pyridinyl amine derivatives, including 3-Methoxy-4-(pyridin-3-yloxy)aniline. Their findings indicated good antioxidant activity and moderate AChE inhibitory properties, which is significant for the design of new molecules with potential therapeutic applications (Vargas Méndez & Kouznetsov, 2015).
Spectroscopic Properties in Complex Formation
The compound has been used in the study of spectroscopic properties of complexes. Basu Baul et al. (2014) synthesized monomers and coordination polymers using derivatives of 3-Methoxy-4-(pyridin-3-yloxy)aniline, demonstrating their application in understanding the formation and properties of complex molecular structures (Basu Baul et al., 2014).
Applications in Nonlinear Optics
A hyperbranched polymer with 3-Methoxy-4-(pyridin-3-yloxy)aniline as a nonlinear optical chromophore was synthesized by Zhang et al. (1997), showcasing the potential use of these compounds in advanced materials science, particularly in the field of nonlinear optics (Zhang et al., 1997).
Catalytic Amination
The compound's derivatives have been used in catalytic amination studies. Shigeno et al. (2019) reported the efficiency of organic superbase catalysis in the amination of methoxy(hetero)arenes using derivatives of 3-Methoxy-4-(pyridin-3-yloxy)aniline, demonstrating its applicability in organic synthesis (Shigeno et al., 2019).
Eigenschaften
IUPAC Name |
3-methoxy-4-pyridin-3-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-7-9(13)4-5-11(12)16-10-3-2-6-14-8-10/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTQCADQWXWFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



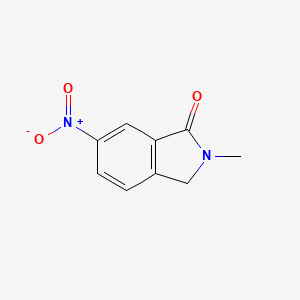


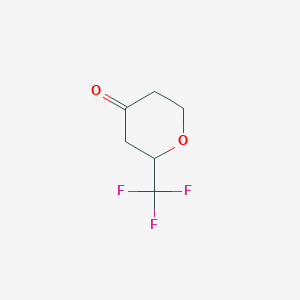
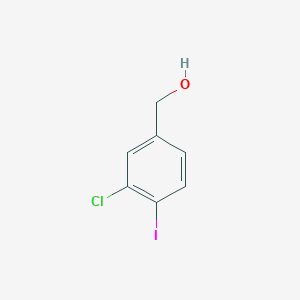
![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
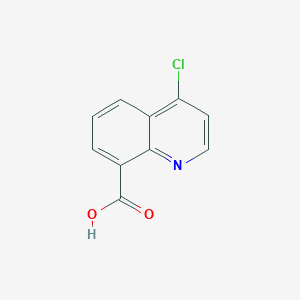
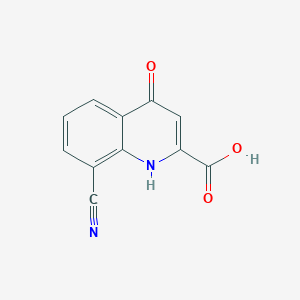

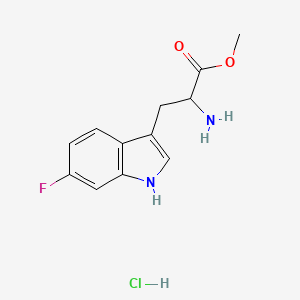
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)
![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
